molecular formula C13H28N2O3 B1584051 Cyclohexanamine hemicarbonate CAS No. 34066-58-5

Cyclohexanamine hemicarbonate

Cat. No.: B1584051
CAS No.: 34066-58-5
M. Wt: 260.37 g/mol
InChI Key: MYDIEYHHUXTWFX-UHFFFAOYSA-N
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Description

Carbonic acid, compd. with cyclohexanamine (1:2) is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. It is also known by its CAS number 34066-58-5 . The compound consists of carbonic acid and cyclohexanamine in a 1:2 ratio, forming a stable complex.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, compd. with cyclohexanamine (1:2) typically involves the reaction of cyclohexanamine with carbon dioxide under controlled conditions. The reaction is carried out in a solvent such as methanol or ethanol, and the temperature is maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-purity reactants and stringent quality control measures. The process is designed to be scalable, allowing for the production of kilogram to metric ton quantities. The reaction is typically conducted in a continuous flow reactor to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanamine hemicarbonate undergoes various chemical reactions, including:

    Amidation: Reacts with carboxylic acids to form amides.

    Hydrolysis: Breaks down into carbonic acid and cyclohexanamine in the presence of water.

    Substitution: Can participate in nucleophilic substitution reactions with halides.

Common Reagents and Conditions

    Amidation: Typically uses carboxylic acids and a catalyst such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

    Hydrolysis: Requires water and can be accelerated by acids or bases.

    Substitution: Involves halides and a base such as sodium hydroxide.

Major Products Formed

    Amides: Formed from amidation reactions.

    Cyclohexanamine and Carbonic Acid: Products of hydrolysis.

    Substituted Cyclohexanamine Derivatives: Result from substitution reactions.

Scientific Research Applications

Cyclohexanamine hemicarbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as a stabilizer in various formulations.

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, compd. with 2-aminoethanol (1:2)
  • Cyclohexylamine carbonate (2:1)

Uniqueness

Cyclohexanamine hemicarbonate is unique due to its specific ratio of components, which imparts distinct chemical and physical properties. Its stability and reactivity make it suitable for a variety of applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

carbonic acid;cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H13N.CH2O3/c2*7-6-4-2-1-3-5-6;2-1(3)4/h2*6H,1-5,7H2;(H2,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDIEYHHUXTWFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955622
Record name Carbonic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34066-58-5
Record name Carbonic acid, compd. with cyclohexylamine (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034066585
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonic acid--cyclohexanamine (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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